molecular formula C9H16O4 B14462613 Dimethyl methyl(propyl)propanedioate CAS No. 65896-61-9

Dimethyl methyl(propyl)propanedioate

Cat. No.: B14462613
CAS No.: 65896-61-9
M. Wt: 188.22 g/mol
InChI Key: SAMDDFSEIHPCID-UHFFFAOYSA-N
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Description

Dimethyl methyl(propyl)propanedioate, also known as dimethyl propanedioate, is an organic compound with the molecular formula C₇H₁₂O₄. It is a diester derived from propanedioic acid and is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl methyl(propyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide, forming a new carbon-carbon bond. This reaction typically occurs under basic conditions using reagents such as sodium ethoxide in ethanol .

Industrial Production Methods

In industrial settings, the production of this compound often involves the esterification of propanedioic acid with methanol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl methyl(propyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and other derivatives.

Scientific Research Applications

Dimethyl methyl(propyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl methyl(propyl)propanedioate involves its reactivity as an ester. The ester groups can undergo hydrolysis, oxidation, and reduction reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: Similar in structure but lacks the propyl group.

    Diethyl malonate: Similar ester but with ethyl groups instead of methyl groups.

    Methyl propanedioate: Similar but with only one ester group.

Uniqueness

Dimethyl methyl(propyl)propanedioate is unique due to the presence of both methyl and propyl groups, which provide distinct reactivity and properties compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

65896-61-9

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

dimethyl 2-methyl-2-propylpropanedioate

InChI

InChI=1S/C9H16O4/c1-5-6-9(2,7(10)12-3)8(11)13-4/h5-6H2,1-4H3

InChI Key

SAMDDFSEIHPCID-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C(=O)OC)C(=O)OC

Origin of Product

United States

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